N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the para position of the benzamide ring and a 2-(1H-indol-3-yl)ethyl side chain. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole moiety may contribute to interactions with biological targets such as sigma receptors or enzymes involved in cancer pathways .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c19-18(20,21)14-7-5-12(6-8-14)17(24)22-10-9-13-11-23-16-4-2-1-3-15(13)16/h1-8,11,23H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNMLPGZHDNQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-(1H-indol-3-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its indole structure.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide scaffold is highly versatile, with substituents significantly influencing biological activity and pharmacokinetics. Key analogs include:
- Trifluoromethyl vs. For example, sigma receptor ligands like [125I]PIMBA (4-OCH₃) exhibit high tumor uptake in prostate cancer models, but the -CF₃ analog may offer improved metabolic stability .
- Trifluoromethyl vs. Fluorine (2-F): Capmatinib’s 2-fluoro substituent contributes to its selectivity for c-MET kinase, whereas the 4-CF₃ group in the target compound may favor interactions with different receptor subtypes (e.g., sigma receptors) .
Indole Side Chain Modifications
The 2-(1H-indol-3-yl)ethyl group is conserved in several analogs, but variations in the indole or linker alter activity:
- N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzenesulfonamide : Replacing benzamide with sulfonamide shifts the mechanism toward cyclooxygenase (COX) inhibition, as seen in indomethacin analogs .
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide : A hydroxyl-rich analog with potent antioxidant activity (IC₅₀ = 2.5 μM for superoxide radicals), highlighting how polar substituents diverge from the lipophilic -CF₃ group in function .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Structural Overview
The compound features an indole moiety, known for its diverse biological activities, linked to a trifluoromethylbenzamide group. The trifluoromethyl group enhances the compound's lipophilicity and stability, potentially influencing its pharmacokinetics and pharmacodynamics.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The indole structure allows for binding to multiple receptors involved in inflammation and cell proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes linked to cancer progression and inflammation pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study evaluated the effect of this compound on NSCLC (non-small cell lung cancer) cells. Results indicated that the compound significantly inhibited cell growth with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development in cancer therapy .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a marked decrease in paw edema, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]benzamide | Lacks trifluoromethyl group | Different physicochemical properties |
| N-(2-(1H-indol-3-yl)ethyl)acetamide | Acetamide group instead of benzamide | Altered biological activity |
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide | Chlorine substitution | Variation in reactivity and interaction |
The presence of the trifluoromethyl group in this compound significantly enhances its chemical stability and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
